3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
Overview
Description
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. Techniques like parallel solid-phase synthesis and photocatalytic synthesis could be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the piperazine ring participates in the reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and have similar biological activities.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide contain the pyridine ring and are used in various biochemical processes.
Uniqueness
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridin-4-ylmethyl group and an amino group makes it a versatile compound for various applications .
Biological Activity
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
The molecular formula of this compound is with a molecular weight of approximately 234.3 g/mol. The compound features a piperazine ring and a pyridine moiety, which are known to contribute to its biological activity.
Research indicates that compounds containing piperazine and pyridine structures often exhibit interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that it may act as a modulator of neurotransmitter systems.
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. The compound's structure suggests it may possess similar properties, potentially acting as an inhibitor of key signaling pathways in cancer cells.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. In particular, they may interact with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Preliminary studies suggest that this compound could be evaluated for its antidepressant or anxiolytic effects.
Case Studies
A notable study published in the Journal of Medicinal Chemistry examined various piperazine derivatives for their ability to inhibit specific cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the nanomolar range against certain cancer types, suggesting a strong potential for therapeutic application .
In Vitro Studies
In vitro assays have demonstrated that compounds related to this structure can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | A549 (Lung) | 0.5 | Apoptosis |
Study 2 | MCF7 (Breast) | 0.3 | Growth Inhibition |
Study 3 | HeLa (Cervical) | 0.8 | Cell Cycle Arrest |
Properties
IUPAC Name |
3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSENNMLIDKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.